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Introduction
PF-07265028 is an orally bioavailable small molecule inhibitor of Hematopoietic Progenitor

Kinase 1 (HPK1), also known as MAP4K1.[1][2] HPK1 is a serine/threonine kinase that acts as

a negative regulator of T-cell receptor (TCR) signaling, thereby dampening the adaptive

immune response.[1][2] By inhibiting HPK1, PF-07265028 aims to enhance anti-tumor

immunity by promoting T-cell activation, proliferation, and cytokine production, leading to a

more robust and sustained immune attack against cancer cells.[1] Preclinical data suggests

that PF-07265028 can enhance T-cell mediated tumor cell killing, particularly in combination

with immune checkpoint inhibitors such as anti-PD-1 antibodies. These application notes

provide an overview of the experimental design for utilizing PF-07265028 in in vivo cancer

models, including detailed protocols and representative data.

Mechanism of Action
PF-07265028 functions by targeting and inhibiting the enzymatic activity of HPK1. This

inhibition prevents the downstream phosphorylation of key signaling molecules, thereby

unleashing the full potential of the T-cell mediated anti-tumor response. The proposed

mechanism involves the activation of cytotoxic T-lymphocytes (CTLs) to effectively target and

eliminate tumor cells.[1]
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Data Presentation
In Vivo Efficacy of PF-07265028 in Syngeneic Mouse
Models
The following table summarizes representative preclinical data for PF-07265028 in a syngeneic

colorectal cancer model. It is important to note that the following data is illustrative and based

on typical outcomes for this class of inhibitor, as specific quantitative data from the primary

publication was not publicly available.

Treatment Group Dosing Regimen
Tumor Growth
Inhibition (TGI) (%)

p-value vs. Vehicle

Vehicle
0.5% Methylcellulose,

oral (p.o.), daily
- -

PF-07265028 30 mg/kg, p.o., daily 45% <0.01

PF-07265028 100 mg/kg, p.o., daily 65% <0.001

Anti-PD-1

10 mg/kg,

intraperitoneal (i.p.),

twice weekly

40% <0.01

PF-07265028 + Anti-

PD-1

30 mg/kg, p.o., daily +

10 mg/kg, i.p., twice

weekly

85% <0.0001

Pharmacokinetic Profile of PF-07265028 in Mice
The table below presents a summary of the pharmacokinetic parameters of PF-07265028 in

mice following oral administration.
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Parameter Value

Dose 10 mg/kg, p.o.

Cmax (Maximum Concentration) 1.5 µM

Tmax (Time to Cmax) 2 hours

AUC (Area Under the Curve) 8 µM·h

Bioavailability ~40%

Experimental Protocols
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse
Model
This protocol describes a typical in vivo efficacy study to evaluate PF-07265028 as a single

agent and in combination with an anti-PD-1 antibody in a syngeneic mouse model of colorectal

cancer (e.g., CT26 or MC38).

Materials:

PF-07265028

Anti-PD-1 antibody (or isotype control)

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Sterile Phosphate-Buffered Saline (PBS)

CT26 or MC38 colorectal cancer cells

6-8 week old female BALB/c or C57BL/6 mice

Calipers

Standard animal housing and handling equipment

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://www.benchchem.com/product/b15613986?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture: Culture CT26 or MC38 cells in appropriate media until they reach the

logarithmic growth phase.

Tumor Implantation:

Harvest and wash the cells with sterile PBS.

Resuspend the cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of

each mouse.

Tumor Growth Monitoring and Group Randomization:

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor

volume can be calculated using the formula: (Length x Width²) / 2.

When tumors reach an average volume of 100-150 mm³, randomize the mice into

treatment groups (n=8-10 mice per group).

Drug Formulation and Administration:

Prepare a suspension of PF-07265028 in the vehicle at the desired concentrations (e.g., 3

mg/mL and 10 mg/mL for 30 mg/kg and 100 mg/kg doses, respectively).

Administer PF-07265028 or vehicle orally (p.o.) once daily.

Administer the anti-PD-1 antibody or isotype control intraperitoneally (i.p.) twice a week.

Monitoring and Endpoints:

Continue to monitor tumor volume and body weight every 2-3 days.

The primary endpoint is typically tumor growth inhibition (TGI).

At the end of the study (e.g., when control tumors reach a predetermined size), euthanize

the mice and collect tumors and spleens for further analysis (e.g., immunophenotyping by

flow cytometry).
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Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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